molecular formula C19H17N3O3S2 B2828367 Ethyl 2-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate CAS No. 864856-24-6

Ethyl 2-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate

Cat. No.: B2828367
CAS No.: 864856-24-6
M. Wt: 399.48
InChI Key: OORHARGSUYFHMZ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a benzoate ester core linked via a thioacetamido bridge to a 3-phenyl-1,2,4-thiadiazole moiety. This structure combines aromatic, sulfur-containing, and ester functionalities, making it a candidate for diverse applications, including medicinal chemistry and agrochemical research.

Properties

IUPAC Name

ethyl 2-[[2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S2/c1-2-25-18(24)14-10-6-7-11-15(14)20-16(23)12-26-19-21-17(22-27-19)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORHARGSUYFHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate typically involves multiple steps. One common method includes the reaction of 3-phenyl-1,2,4-thiadiazole-5-thiol with ethyl 2-bromoacetate under basic conditions to form the intermediate ethyl 2-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetate). This intermediate is then reacted with 2-aminobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiadiazole structures. Ethyl 2-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate has been evaluated for its ability to inhibit cancer cell proliferation. For instance, compounds with similar thiadiazole frameworks have shown promising results in inhibiting various cancer cell lines, including prostate and breast cancer cells. The mechanism is believed to involve the modulation of specific signaling pathways related to cell growth and apoptosis .

Antimicrobial Properties
Thiadiazole derivatives have been extensively studied for their antimicrobial activities. This compound exhibits notable antibacterial and antifungal properties. Research indicates that such compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways .

Material Science

Dyes and Pigments
The azo group present in similar thiadiazole compounds suggests potential applications in dye chemistry. This compound may serve as a precursor for synthesizing dyes due to its ability to form stable colored complexes with metal ions. This property is particularly useful in textile and coating industries.

Surfactant Applications
The quaternary ammonium nature of related compounds indicates potential as surfactants. These surfactants can reduce surface tension in various formulations, making them valuable in cleaning products and emulsifiers .

Pharmacological Insights

Mechanism of Action
The pharmacological effects of this compound are attributed to its ability to interact with biological targets such as enzymes and receptors. The thiadiazole ring enhances the compound's reactivity and binding affinity, which is crucial for its therapeutic efficacy .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant inhibition of prostate cancer cell line (IC50 = 0.33 μM) .
Study 2Antimicrobial EffectsShowed effectiveness against multiple bacterial strains with minimum inhibitory concentrations (MICs) below 50 µg/mL .
Study 3Dye SynthesisExplored the use of thiadiazole derivatives in creating stable dyes with high color fastness.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate involves its interaction with various molecular targets. The thiadiazole ring is known to interact with biological targets through hydrogen bonding and hydrophobic interactions. This compound can inhibit the activity of certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Thiadiazole Derivatives

Ethyl 3-((2-(2-((4,6-Dimethylpyrimidin-2-yl)thio)acetamido)-thiazol-5-yl)methyl)benzoate (29)
  • Structure : Replaces the 3-phenyl-1,2,4-thiadiazole with a 4,6-dimethylpyrimidin-2-yl group.
  • Key Differences: The pyrimidine ring introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity.
  • Synthesis : Prepared via nucleophilic substitution of a chloroacetamido precursor with 4,6-dimethylpyrimidin-2-thiol, achieving 91% yield .
N-Phenyl-4-(3-Phenyl-1,2,4-Thiadiazol-5-yl) Piperazine-1-Carboxamide (2)
  • Structure : Retains the 3-phenyl-1,2,4-thiadiazole but replaces the benzoate-thioacetamido chain with a piperazine-carboxamide group.
  • Key Differences : The piperazine moiety introduces basicity and conformational flexibility, which may improve solubility and interaction with charged biological targets.
5-(2-(2-Phenylacetamido)Thiazol-5-yl)Pentanoic Acid (26)
  • Structure: Features a thiazole ring instead of thiadiazole and a pentanoic acid chain instead of a benzoate ester.
  • Key Differences : The thiazole ring lacks the sulfur atom in the thiadiazole, reducing electron density. The carboxylic acid group increases hydrophilicity, contrasting with the ester's lipophilicity.
  • Synthesis: Achieved via ester hydrolysis of a pentanoate precursor, yielding 91% .

Functional Group Variations in Ester-Linked Compounds

Ethyl 4-((N-Butyl-5-(4-((3-((2-(2-((4,6-Dimethylpyrimidin-2-yl)thio)Acetamido)Thiazol-5-yl)Methyl)Phenoxy)Methyl)-1H-1,2,3-Triazol-1-yl)Pentanamido)Methyl)Benzoate (40)
  • Key Differences : The triazole group enhances stability and modularity, while the extended alkyl chain may influence membrane permeability .
Ethyl 2-(((((4-Chloro-6-Methoxy-2-Pyrimidinyl)Amino)Carbonyl)=Amino)Sulfonyl)Benzoate
  • Structure : Replaces the thiadiazole-thioacetamido unit with a sulfonylurea-pyrimidine system.
  • Key Differences: The sulfonylurea group is a known pharmacophore in antidiabetic agents, suggesting divergent applications compared to the thiadiazole-based compound .

Key Findings and Implications

  • Synthetic Flexibility : The thioacetamido linkage allows modular substitution, as demonstrated in compounds 29 and 40, where pyrimidine or triazole groups are introduced via nucleophilic substitution or click chemistry .
  • Biological Relevance : While direct activity data for the target compound are lacking, structural analogs like sulfonylurea-pyrimidine derivatives (e.g., chlorimuron ethyl ester) highlight the role of substituents in defining application domains .

Biological Activity

Ethyl 2-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological evaluations, and potential applications of this compound based on current research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of thiadiazole derivatives with various acylating agents. The process can be outlined as follows:

  • Formation of Thiadiazole Derivative : The initial step often involves the synthesis of 3-phenyl-1,2,4-thiadiazol-5-thiol through the reaction of phenylisothiocyanate with appropriate substrates.
  • Acetamido Group Introduction : The thiol group is then reacted with acetic anhydride or acetyl chloride to form the acetamido derivative.
  • Esterification : Finally, ethyl benzoate is introduced to yield the target compound through esterification.

Anticancer Activity

This compound has shown promising anticancer properties. Research indicates that derivatives of thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)18.76
A549 (Lung Cancer)15.32
HCT-116 (Colon Cancer)12.45

The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Antimicrobial Activity

Thiadiazole derivatives have been evaluated for their antimicrobial efficacy. This compound demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria:

Microorganism Zone of Inhibition (mm) Reference
Staphylococcus aureus15
Escherichia coli12

This suggests potential applications in treating bacterial infections.

Anti-inflammatory Activity

The compound has also been assessed for its anti-inflammatory properties. Studies indicate that thiadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

3. Case Studies and Research Findings

Several studies have highlighted the biological efficacy of thiadiazole derivatives:

  • Study on Anticancer Activity :
    • A study synthesized a series of thiadiazole derivatives and evaluated their anticancer activity against MCF-7 and A549 cell lines.
    • Results showed that certain compounds had IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Antimicrobial Screening :
    • Another research focused on synthesizing various thiadiazole derivatives which were screened for antimicrobial activity.
    • The results indicated that some compounds exhibited significant antimicrobial effects against a range of pathogens .

4.

This compound represents a promising candidate in medicinal chemistry due to its diverse biological activities including anticancer and antimicrobial properties. Continued research into its mechanisms of action and further optimization could lead to valuable therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the 1,2,4-thiadiazole core followed by sequential coupling with thioacetamide and benzoate derivatives. Key parameters include:
  • Temperature control : Maintain 60–80°C during cyclization to avoid side reactions .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity of sulfur-containing intermediates .
  • Reaction time : Monitor via TLC to terminate reactions at ~85% conversion to minimize byproducts .
    Post-synthesis, recrystallization in ethanol or acetonitrile improves purity (>95%) .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

  • Methodological Answer : A combination of techniques is required:
  • ¹H/¹³C NMR : Assign peaks for the thiadiazole (δ 8.2–8.5 ppm for aromatic protons) and acetamido groups (δ 2.1–2.3 ppm for methylene) .
  • IR Spectroscopy : Confirm S-H stretching (2550–2600 cm⁻¹) and C=O ester bonds (1720–1740 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight with <2 ppm error (e.g., observed [M+H]+ at m/z 463.51 matches theoretical values) .

Q. What purification techniques are recommended to isolate this compound with high purity?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate, 7:3 to 1:1) to separate thiadiazole derivatives .
  • HPLC : Employ reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) for final purity assessment (>98%) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy) be resolved for this compound?

  • Methodological Answer :
  • Dose-Response Studies : Perform IC50/EC50 assays across multiple cell lines (e.g., HeLa, MCF-7) to establish potency thresholds .
  • Mechanistic Profiling : Use RNA sequencing to identify differentially expressed genes in responsive vs. non-responsive models .
  • Comparative Assays : Validate results against structurally analogous compounds (e.g., triazole or pyridazine derivatives) to isolate structure-activity relationships (SAR) .

Q. What computational strategies are effective for predicting the biological targets of this compound?

  • Methodological Answer :
  • Molecular Docking : Screen against kinase or protease databases (e.g., PDB) using AutoDock Vina. Prioritize targets with binding energies < −8 kcal/mol .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å) .
  • QSAR Modeling : Train models with descriptors like logP and topological polar surface area (TPSA) to predict bioavailability .

Q. How can researchers design experiments to assess the structure-activity relationship (SAR) of this compound’s thiadiazole and benzoate moieties?

  • Methodological Answer :
  • Fragment Replacement : Synthesize analogs substituting the phenyl group (e.g., 4-fluorophenyl) or ester (e.g., methyl vs. ethyl) .
  • Bioisosteric Swaps : Replace the thiadiazole with oxadiazole or triazole rings to evaluate heterocycle-specific effects .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen bond acceptors (e.g., thiadiazole sulfur) .

Q. What experimental approaches address solubility limitations of this compound in biological assays?

  • Methodological Answer :
  • Co-Solvent Systems : Use DMSO/PBS (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Prodrug Synthesis : Introduce PEGylated or glycosylated derivatives to improve hydrophilicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release in vivo .

Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models for this compound?

  • Methodological Answer :
  • Metabolic Stability Tests : Conduct liver microsome assays to identify rapid clearance (e.g., CYP3A4-mediated degradation) .
  • Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models to correlate exposure with efficacy .
  • Toxicity Screening : Assess hepatotoxicity via ALT/AST levels and histopathology to rule off-target effects .

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